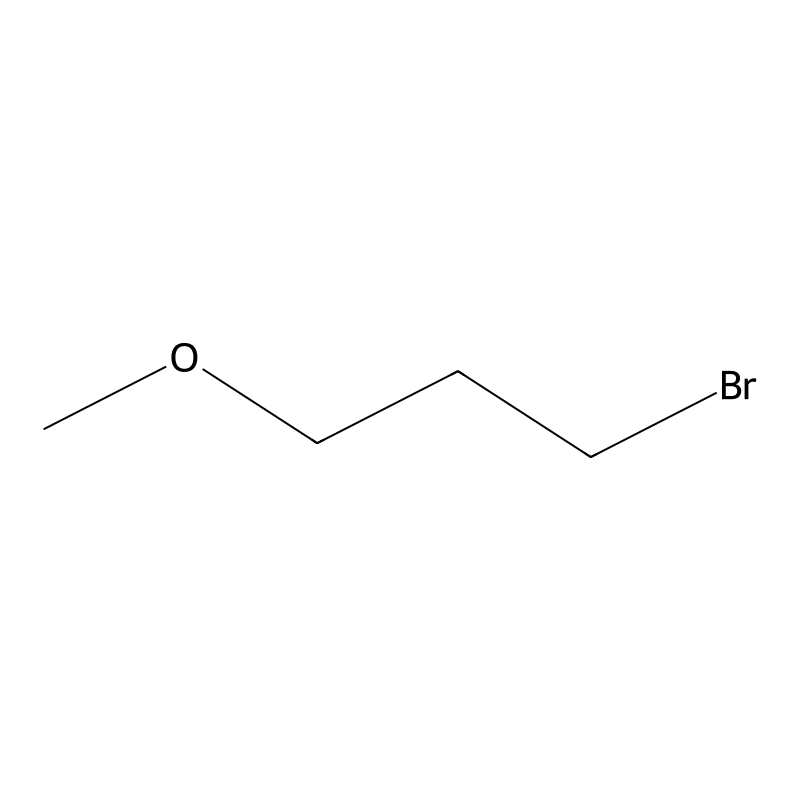1-Bromo-3-methoxypropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
1-Bromo-3-methoxypropane functions as a versatile alkylating agent due to the presence of the reactive bromine atom. This property allows its use in the formation of new carbon-carbon bonds through reactions like nucleophilic substitution. For instance, it can react with Grignard reagents or enolates to introduce a propyl group with a methoxy functionality onto various organic molecules ().
Modification of biomolecules
The combination of an electrophilic bromine and a nucleophilic methoxy group in 1-bromo-3-methoxypropane makes it a potential tool for selective modification of biomolecules. The reactive bromine can target specific nucleophilic groups like thiols or amines in proteins or nucleotides, while the methoxy group can introduce a methyl functionality, potentially impacting the biomolecule's function or properties ().
Study of reaction mechanisms
1-Bromo-3-methoxypropane can serve as a model substrate for studying the mechanisms of various organic reactions, particularly nucleophilic substitution reactions. By investigating its reactivity with different nucleophiles under controlled conditions, researchers can gain insights into the factors influencing reaction rates and selectivity ().
1-Bromo-3-methoxypropane, also known as 3-methoxypropyl bromide, is an organic compound with the molecular formula C₄H₉BrO and a molecular weight of 153.02 g/mol. It is characterized by a bromine atom attached to the first carbon of a three-carbon propane chain, which also features a methoxy group (-OCH₃) at the third carbon position. This structural arrangement contributes to its unique chemical properties and reactivity profile, making it an important compound in organic synthesis and chemical research .
1-Bromo-3-methoxypropane is a flammable liquid (flash point 43 °C) and should be handled with appropriate precautions []. It may also be harmful if inhaled or ingested. Limited data exists on its specific toxicity, but it's advisable to handle it with gloves and in a well-ventilated fume hood following standard laboratory safety protocols [].
- Nucleophilic Substitution Reactions: It reacts with nucleophiles such as sodium methoxide to form ethers. This reaction is significant in organic synthesis where ether formation is desired.
- Grignard Reactions: The compound can react with magnesium in dry ether to form a Grignard reagent, which is useful for forming carbon-carbon bonds in further synthetic applications.
- Reduction Reactions: It can be reduced to 3-methoxypropane using reducing agents like lithium aluminum hydride. This reduction is crucial for synthesizing less reactive or different functionalized compounds .
1-Bromo-3-methoxypropane can be synthesized through several methods:
- Reaction of 3-Methoxypropanol with Hydrobromic Acid: This method involves treating 3-methoxypropanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds as follows:
- Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving suitable starting materials and conditions that favor the formation of the desired brominated product .
1-Bromo-3-methoxypropane has several applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
- Pharmaceuticals: It acts as a building block for synthesizing pharmaceutical compounds, contributing to drug discovery and development.
- Material Science: The compound is used in preparing polymers and advanced materials due to its reactive functional groups.
- Chemical Research: It is employed in various
1-Bromo-3-methoxypropane can be compared with several structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-2-methoxyethane | Shorter carbon chain | More reactive due to proximity of bromine to methoxy |
| 1-Bromo-4-methoxybutane | Longer carbon chain | Different reactivity profile due to chain length |
| 3-Bromopropyl methyl ether | Different functional group arrangement | Variations in reactivity and applications |
The uniqueness of 1-bromo-3-methoxypropane lies in its specific carbon chain length and functional group positioning, which makes it suitable for certain reactions and applications that other similar compounds may not effectively fulfill .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








